molecular formula C28H46O B1245383 Campesta-5,7-dien-3beta-ol

Campesta-5,7-dien-3beta-ol

Cat. No. B1245383
M. Wt: 398.7 g/mol
InChI Key: ZKQRGSXITBHHPC-CBTBQNHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Campesta-5,7-dien-3beta-ol is an ergostanoid.
Campesta-5,7-dien-3beta-ol is a natural product found in Festuca argentina, Festuca hieronymi, and other organisms with data available.

Scientific Research Applications

  • Role in Plant Sterol Biosynthesis :Campesta-5,7-dien-3beta-ol has been identified in the study of plant sterol biosynthesis. For instance, its accumulation was noted in celery cell suspension cultures treated with terbinafine, a squalene epoxidase inhibitor. This suggests a role in the sterol biosynthetic pathway in plants, potentially at the Δ7-reductase and Δ14-reductase steps, in addition to its primary inhibitory effect on squalene epoxidase (Yates et al., 1992).

  • Involvement in Cholesterol Biosynthesis :Campesta-5,7-dien-3beta-ol is involved in the biosynthesis of cholesterol. Research has shown its formation in the dehydrogenation reaction of cholest-7-en-3beta-ol to cholesta-5,7-dien-3beta-ol in rat liver microsomes, indicating its role in the introduction of the C-5 double bond in cholesterol biosynthesis (Reddy et al., 1976).

  • Modification in Microbial and Fungal Studies :Campesta-5,7-dien-3beta-ol has been studied in the context of microbial and fungal transformations. For example, Corynebacteria sp. have been reported to effect oxidative isomerisation of 5-ene-3-sterols into 4-en-3-ones, a process involving campesta-5,7-dien-3beta-ol, suggesting its role in microbial steroid transformations (Decréau et al., 2003).

  • Neuroprotective Potential :Campesta-5,7-dien-3beta-ol has been implicated in studies exploring neuroprotective compounds. For instance, it was isolated from Antrodia camphorata, which demonstrated in vitro neuroprotective activity, protecting neurons from Abeta damage (Chen et al., 2006).

  • Applications in Steroid Synthesis :It has been used in the synthesis of steroidal compounds. The reversible protonation and deprotonation sequence among conjugated dienes in steroid 5,7-dienes to 8,14-dienes allowed high incorporation of deuterium atoms into the 5α-steroid 8,14-dienes, illustrating its importance in advanced chemical syntheses (Seto et al., 2002).

properties

Product Name

Campesta-5,7-dien-3beta-ol

Molecular Formula

C28H46O

Molecular Weight

398.7 g/mol

IUPAC Name

(3S,10R,13R,14R,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9-10,18-20,22,24-26,29H,7-8,11-17H2,1-6H3/t19-,20-,22+,24-,25+,26?,27+,28-/m1/s1

InChI Key

ZKQRGSXITBHHPC-CBTBQNHGSA-N

Isomeric SMILES

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C

synonyms

22,23-dihydroergosterol
22,23-dihydroergosterol, (3beta,24R)-isomer
22,23-dihydroergosterol, (3beta,24xi)-isomer
7-dehydrocampesterol
ergosta-5,7-dien-3 beta-ol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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